molecular formula C13H16N4 B156625 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine CAS No. 1779-05-1

4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine

Cat. No. B156625
CAS RN: 1779-05-1
M. Wt: 228.29 g/mol
InChI Key: ILPWTQGYOZFLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzene diamine derivatives, which have been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Mechanism Of Action

4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine acts as an agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and inflammation. Activation of the α7 nAChR by 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine leads to the release of neurotransmitters, such as acetylcholine and dopamine, which are involved in cognitive function.

Biochemical And Physiological Effects

4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to have various biochemical and physiological effects, including the enhancement of cholinergic neurotransmission, the reduction of inflammation, and the promotion of neurogenesis. These effects are believed to underlie the therapeutic potential of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine in lab experiments is its high potency and selectivity for the α7 nAChR. This allows for precise manipulation of cholinergic neurotransmission in the brain. However, one of the limitations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine. One direction is to further investigate the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another direction is to develop more effective formulations of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine that can be administered in vivo. Additionally, further studies are needed to elucidate the long-term effects of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine on cognitive function and to determine the optimal dosing regimen for therapeutic use.

Synthesis Methods

The synthesis of 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine involves the reaction of 3,4-diaminotoluene with benzaldehyde in the presence of a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the pure compound.

Scientific Research Applications

4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been studied extensively for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of Alzheimer's disease. 4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine has been found to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission in the brain.

properties

CAS RN

1779-05-1

Product Name

4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

4-[(3,4-diaminophenyl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C13H16N4/c14-10-3-1-8(6-12(10)16)5-9-2-4-11(15)13(17)7-9/h1-4,6-7H,5,14-17H2

InChI Key

ILPWTQGYOZFLBN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)N)N)N

synonyms

3,3,4,4-TETRAAMINODIPHENYLMETHANE(TADM)

Origin of Product

United States

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